Dim-valeronitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dim-valeronitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a colorless liquid with a pungent odor and is also known as 2, 4-dimethylpentanenitrile.
Wissenschaftliche Forschungsanwendungen
Dim-valeronitrile has been extensively studied for its potential applications in various fields of research. It has been used as a precursor for the synthesis of various organic compounds and pharmaceuticals. It has also been studied for its potential use in the field of organic electronics, as it exhibits good electron mobility and stability.
Wirkmechanismus
The exact mechanism of action of dim-valeronitrile is not yet fully understood. However, it is believed to act as a nucleophile in various chemical reactions due to the presence of the nitrile group in its structure.
Biochemische Und Physiologische Effekte
There is limited research available on the biochemical and physiological effects of dim-valeronitrile. However, it has been reported to exhibit low toxicity levels and is considered to be relatively safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using dim-valeronitrile in laboratory experiments is its relatively low toxicity levels. It is also readily available and easy to synthesize. However, one of the limitations is that it is highly flammable and should be handled with care.
Zukünftige Richtungen
There are several potential future directions for research on dim-valeronitrile. One area of interest is its potential use in the field of organic electronics, where it could be used as a building block for the synthesis of new materials. It could also be studied for its potential use as a catalyst in various chemical reactions. Additionally, further research could be conducted to fully understand its mechanism of action and potential applications in the field of pharmaceuticals.
Conclusion:
In conclusion, dim-valeronitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have all been discussed in this paper. Further research is needed to fully understand its potential applications and mechanism of action.
Synthesemethoden
Dim-valeronitrile can be synthesized through a process called the Knoevenagel condensation reaction. The reaction involves the condensation of malononitrile and 2, 4-pentanedione in the presence of a base catalyst. The resulting product is then purified through distillation to obtain pure dim-valeronitrile.
Eigenschaften
CAS-Nummer |
124562-84-1 |
---|---|
Produktname |
Dim-valeronitrile |
Molekularformel |
C29H36F3N5O3 |
Molekulargewicht |
559.6 g/mol |
IUPAC-Name |
N-[4-[2-[[4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-methylamino]ethyl]phenyl]-2-diazo-3,3,3-trifluoro-N-methylpropanamide |
InChI |
InChI=1S/C29H36F3N5O3/c1-20(2)28(19-33,22-10-13-24(39-5)25(18-22)40-6)15-7-16-36(3)17-14-21-8-11-23(12-9-21)37(4)27(38)26(35-34)29(30,31)32/h8-13,18,20H,7,14-17H2,1-6H3 |
InChI-Schlüssel |
RTQZTMVFWMTXCO-UHFFFAOYSA-N |
SMILES |
CC(C)C(CCCN(C)CCC1=CC=C(C=C1)N(C)C(=O)C(=[N+]=[N-])C(F)(F)F)(C#N)C2=CC(=C(C=C2)OC)OC |
Kanonische SMILES |
CC(C)C(CCCN(C)CCC1=CC=C(C=C1)N(C)C(=O)C(=[N+]=[N-])C(F)(F)F)(C#N)C2=CC(=C(C=C2)OC)OC |
Synonyme |
2-(3,4-dimethoxyphenyl)-2-isopropyl-5-(N-(4-(N-methyl-2-diazo-3,3,3-trifluoropropionamido)phenethyl)methylamino)valeronitrile DIM-valeronitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.